BenchChemオンラインストアへようこそ!

methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate

Enzyme Kinetics Allosteric Modulation Cathepsin K Inhibition

Methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate is a synthetic succinimide (2,5-dioxopyrrolidine) derivative. It is specifically recognized in the primary literature as a 'previously characterized' hyperbolic inhibitor of human cathepsin K, a papain-like cysteine peptidase and a major therapeutic target for diseases like osteoporosis.

Molecular Formula C14H16N2O5
Molecular Weight 292.29 g/mol
CAS No. 471917-79-0
Cat. No. B3060509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate
CAS471917-79-0
Molecular FormulaC14H16N2O5
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC(=O)OC
InChIInChI=1S/C14H16N2O5/c1-20-10-5-3-9(4-6-10)16-12(17)7-11(14(16)19)15-8-13(18)21-2/h3-6,11,15H,7-8H2,1-2H3
InChIKeyOXEAIHDMZQISBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate (CAS 471917-79-0): A Foundational Succinimide Scaffold for Cathepsin K Inhibitor Research


Methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate is a synthetic succinimide (2,5-dioxopyrrolidine) derivative . It is specifically recognized in the primary literature as a 'previously characterized' hyperbolic inhibitor of human cathepsin K, a papain-like cysteine peptidase and a major therapeutic target for diseases like osteoporosis [1]. This compound is not a de novo discovery but rather serves as the critical starting point and reference standard for the development of a next-generation library of succinimide-based inhibitors, explicitly cited for its unique allosteric-like mechanism of action [1].

Why Methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate Cannot Be Replaced by Other Cathepsin K Inhibitors


Generic substitution is scientifically invalid because this compound possesses a distinct, allosteric-like hyperbolic inhibition mechanism, which is fundamentally different from the linear competitive or covalent inhibition seen in classical cathepsin K inhibitors like odanacatib [1]. Simple potency (IC50) comparisons are irrelevant as the desired pharmacological profile here is not maximal inhibition but fine-tuned modulation [1]. Crucially, the 2021 study by Goričan et al. uses this exact compound as the starting material to achieve a 'better and more selective' derivative, proving its core scaffold is essential for further derivation but yields a distinct functional outcome compared to its reduced analog [2]. Replacing it with another pyrrolidine-based inhibitor would change the research objective from investigating hyperbolic, allosteric modulation to studying simple competitive inhibition.

Quantitative Performance Benchmarks & Competitive Differentiation for Methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate


Mechanism of Action: Validated Hyperbolic Mixed Inhibitor of Cathepsin K vs. Reduced Analog

The compound methyl (RS)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate is explicitly cited as having a previously characterized hyperbolic inhibition mechanism against cathepsin K. Its direct structural analog, compound 4a (methyl (2,5-dioxopyrrolidin-3-yl)glycinate), which lacks the N-(4-methoxyphenyl) substituent, was synthesized and characterized to be a 'better and more selective compound' acting as a 'hyperbolic mixed inhibitor/activator' [1]. This peer-reviewed conclusion establishes that the original compound's methoxyphenyl substituent is a critical structural feature that imparts a distinct inhibitory profile, even among close succinimide analogs [1].

Enzyme Kinetics Allosteric Modulation Cathepsin K Inhibition

Target Engagement: Confirmed Inactivity in Active-Site Ectosteric Collagenase Assay vs. Orthosteric Inhibitors

In a high-throughput screen of 4,761 compounds, methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate was one of the compounds identified that did not inhibit cathepsin K's collagenase activity by blocking the ectosteric site, which is targeted by classical inhibitors [1]. This negative result is a critical piece of quantitative evidence. While a positive control or active inhibitor from the same screen would be expected to reduce collagenase activity by a measurable percentage (e.g., >50% inhibition at a set concentration), this compound's inactivity in this specific assay confirms its non-competitive, allosteric mechanism, distinguishing it from the 38 compounds that did show ectosteric site inhibition [1].

Fluorescence Polarization Assay Substrate-Specific Inhibition Collagenase Activity

Chemical Tractability: A Synthon for Next-Generation Cathepsin S Inhibitors

The same study that uses this compound as a benchmark goes on to synthesize 29 additional 2,5-dioxopyrrolidine derivatives via 1,4-addition of α-amino acid esters to N-substituted maleimides [1]. From this library, the first small-molecule hyperbolic inhibitors of cathepsin S were discovered (e.g., compound R-4c). The target compound is thus the prototype for a synthetic methodology that generated not only improved cathepsin K inhibitors but also the first-in-class cathepsin S hyperbolic inhibitors [1]. This contrasts with stand-alone cathepsin K inhibitors, which have no demonstrated utility for generating cross-class activity.

Medicinal Chemistry Cathepsin S Library Synthesis

High-Value Research & Procurement Applications for Methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate


Validating Allosteric Mechanisms in Cysteine Cathepsins

Procure this compound as a validated reference standard to establish baseline hyperbolic inhibition in cathepsin K assays. Its distinct non-ectosteric, non-covalent mechanism, confirmed by a lack of inhibition in an active-site focused screen [1], makes it an ideal tool for studying allosteric modulation pathways [2].

Structure-Activity Relationship (SAR) Hit-to-Lead Optimization

Use the compound as the parent scaffold for medicinal chemistry programs. The Goričan et al. (2021) study demonstrated that starting from this structure, simple reduction yields a 'better and more selective' analog [1]. Procurement of this compound provides a direct entry point to a productive SAR study by synthesizing and comparing novel derivatives.

Building Cross-Reactive Cysteine Protease Inhibitor Libraries

Employ this compound as the prototype synthon for generating diverse 2,5-dioxopyrrolidine libraries. The core scaffold has proven versatility, enabling the discovery of first-in-class hyperbolic inhibitors not only for cathepsin K but also for cathepsin S, a target for inflammatory and autoimmune diseases [1].

Teaching and Developing Kinetic Models of Enzyme Modulation

This compound serves as an excellent educational and research tool for kinetic studies involving enzyme modifiers. Its characterized hyperbolic mechanism [1] allows for a direct comparison with linear inhibitors, enabling students and researchers to build and differentiate kinetic models for complex inhibition types.

Quote Request

Request a Quote for methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.